2-Morpholin-4-ylethyl 5-methyl-4-(phenoxymethyl)furan-2-carboxylate;hydrochloride
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Overview
Description
2-Morpholin-4-ylethyl 5-methyl-4-(phenoxymethyl)furan-2-carboxylate;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a phenoxymethyl group and a carboxylate ester linked to a morpholine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylethyl 5-methyl-4-(phenoxymethyl)furan-2-carboxylate;hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the introduction of the phenoxymethyl group through a nucleophilic substitution reaction. The carboxylate ester is then formed via esterification, and the morpholine moiety is introduced through an amide coupling reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylethyl 5-methyl-4-(phenoxymethyl)furan-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester and amide functionalities can be reduced to their corresponding alcohols and amines.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
2-Morpholin-4-ylethyl 5-methyl-4-(phenoxymethyl)furan-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylethyl 5-methyl-4-(phenoxymethyl)furan-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The furan ring and phenoxymethyl group can engage in π-π interactions and hydrogen bonding with proteins and enzymes, modulating their activity. The morpholine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-ylethyl 5-methyl-4-(phenoxymethyl)furan-2-carboxylate: The free base form of the compound without the hydrochloride salt.
5-Methyl-4-(phenoxymethyl)furan-2-carboxylate: A simpler derivative lacking the morpholine moiety.
2-Morpholin-4-ylethyl furan-2-carboxylate: A derivative without the phenoxymethyl group.
Uniqueness
The presence of both the morpholine moiety and the phenoxymethyl group in 2-Morpholin-4-ylethyl 5-methyl-4-(phenoxymethyl)furan-2-carboxylate;hydrochloride imparts unique chemical properties, such as enhanced solubility, stability, and reactivity. These features make it a versatile compound for various scientific and industrial applications, distinguishing it from its simpler analogs.
Properties
IUPAC Name |
2-morpholin-4-ylethyl 5-methyl-4-(phenoxymethyl)furan-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5.ClH/c1-15-16(14-24-17-5-3-2-4-6-17)13-18(25-15)19(21)23-12-9-20-7-10-22-11-8-20;/h2-6,13H,7-12,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQESWMPDSRWHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OCCN2CCOCC2)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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